molecular formula C13H15NO3 B12593761 N-(2-Methylacryloyl)-D-phenylalanine CAS No. 380384-52-1

N-(2-Methylacryloyl)-D-phenylalanine

Cat. No.: B12593761
CAS No.: 380384-52-1
M. Wt: 233.26 g/mol
InChI Key: HIZGPVWGTSAEKJ-LLVKDONJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylacryloyl)-D-phenylalanine typically involves the reaction of (meth)acryloyl chloride with D-phenylalanine in the presence of a base such as triethylamine . The reaction is carried out in a tubular reactor, resulting in high conversions of the reactants to the desired product within a short reaction time. The process is efficient and minimizes the formation of unwanted side products .

Industrial Production Methods

Industrial production of acrylate monomers, including this compound, often employs continuous flow processes. These processes are preferred due to their efficiency, safety, and ability to handle large volumes of reactants . The use of continuous flow reactors allows for precise control of reaction conditions, leading to high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylacryloyl)-D-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phenylalanine moiety.

    Reduction: Reducing agents like sodium borohydride can reduce specific functional groups within the molecule.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, polymerization of the acrylate moiety results in polyacrylates, while substitution reactions can yield various derivatives of this compound .

Mechanism of Action

The mechanism of action of N-(2-Methylacryloyl)-D-phenylalanine involves its interaction with molecular targets through its functional groups. The vinyl group in the acrylate moiety can undergo polymerization, forming cross-linked networks that provide structural integrity to materials. The phenylalanine moiety can interact with biological molecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methylacryloyl)-D-phenylalanine is unique due to its specific combination of a phenylalanine moiety and a 2-methylacryloyl group. This combination provides distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .

Properties

CAS No.

380384-52-1

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(2R)-2-(2-methylprop-2-enoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C13H15NO3/c1-9(2)12(15)14-11(13(16)17)8-10-6-4-3-5-7-10/h3-7,11H,1,8H2,2H3,(H,14,15)(H,16,17)/t11-/m1/s1

InChI Key

HIZGPVWGTSAEKJ-LLVKDONJSA-N

Isomeric SMILES

CC(=C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(=C)C(=O)NC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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